The Chemical and Pharmacological Profile of 6-Azaspirooctane-5-carboxylic Acid: A Conformationally Restricted Scaffold in Modern Drug Discovery
The Chemical and Pharmacological Profile of 6-Azaspirooctane-5-carboxylic Acid: A Conformationally Restricted Scaffold in Modern Drug Discovery
The Chemical and Pharmacological Profile of 6-Azaspiro[1]octane-5-carboxylic Acid: A Conformationally Restricted Scaffold in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of conformationally restricted unnatural amino acids is a proven tactic to enhance target affinity, improve metabolic stability, and lock bioactive conformations. 6-Azaspiro[1]octane-5-carboxylic acid has emerged as a highly specialized, premium building block [1]. Structurally, it is a spirocyclic analog of pipecolic acid (homoproline), featuring a cyclopropane ring spiro-fused at the 4-position of the piperidine ring. This whitepaper provides an in-depth technical analysis of its structural chemistry, synthetic methodologies, and critical role in the development of Prostaglandin E2 receptor 4 (EP4) antagonists for oncology and the prevention of heterotopic ossification[2].
Structural Chemistry & Conformational Dynamics
Molecular Architecture
The IUPAC nomenclature "6-azaspiro[1]octane" denotes a bicyclic system where a 3-membered cyclopropane ring and a 6-membered piperidine ring share a single spiro carbon (C3 in the spiro numbering system). Mapping this to standard amino acid terminology:
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Nitrogen Position: The amine is located at position 6.
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Carboxylic Acid Position: The -COOH group is at position 5, adjacent to the nitrogen, making this an
-amino acid. -
Spiro Carbon: Relative to the piperidine nitrogen (N1), the spiro carbon is located exactly opposite at the C4 position.
Thus, the core scaffold is functionally a 4-spirocyclopropyl-pipecolic acid . The introduction of the spiro-cyclopropane ring severely restricts the puckering of the piperidine ring. By locking the ring into a rigid chair conformation, the
Physicochemical Properties
To prevent self-condensation during peptide synthesis or amide coupling, the scaffold is typically supplied as an N-Boc protected derivative: (5S)-6-[(tert-Butoxy)carbonyl]-6-azaspiro[1]octane-5-carboxylic acid [3].
Table 1: Physicochemical & Computational Profile
| Property | Value (Boc-Protected) | Value (Deprotected HCl Salt) |
| CAS Number | 1262396-32-6 (S-isomer) [1] | 2227204-75-1 [4] |
| Molecular Formula | C13H21NO4 | C8H13NO2 • HCl |
| Molecular Weight | 255.31 g/mol | 191.65 g/mol |
| Topological Polar Surface Area (TPSA) | ~66.84 Ų | ~49.3 Ų |
| LogP (Predicted) | 2.64 | -0.5 to 0.2 |
| Hydrogen Bond Donors/Acceptors | 1 / 4 | 2 / 3 |
| Physical State | Solid | Solid |
Synthetic Integration and Methodologies
The steric bulk of the spiro[1]octane system—particularly the axial projection of hydrogens from the locked chair conformation—creates a sterically hindered environment around the
Figure 1: Synthetic workflow for integrating the spirocyclic scaffold into drug candidates.
Protocol A: Sterically Hindered Amide Coupling
Causality: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate. The nitrogen in the pyridine ring of HOAt provides a neighboring group effect that accelerates the reaction with the incoming amine, overcoming the steric hindrance of the spiro-pipecolic acid framework.
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Preparation: Dissolve 1.0 eq of (5S)-6-[(tert-Butoxy)carbonyl]-6-azaspiro[1]octane-5-carboxylic acid in anhydrous DMF (0.1 M concentration).
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Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at 0°C for 10 minutes to form the active ester.
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Coupling: Add 1.1 eq of the target amine (e.g., a cyclopropyl-benzoic acid derivative). Allow the reaction to warm to room temperature and stir for 4–6 hours.
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Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate under reduced pressure.
Protocol B: N-Terminal Reductive Amination
Causality: Following Boc deprotection (using 4N HCl in dioxane), the secondary piperidine amine must be alkylated. Sodium triacetoxyborohydride (STAB) is utilized because it is a mild reducing agent that specifically targets the transient iminium ion without reducing the unreacted aldehyde, thereby preventing the formation of unwanted benzyl alcohol byproducts.
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Iminium Formation: Dissolve the deprotected 6-azaspiro[1]octane-5-carboxamide hydrochloride (1.0 eq) in 1,2-dichloroethane (DCE). Add DIPEA (1.2 eq) to neutralize the salt, followed by 4-(trifluoromethyl)benzaldehyde (1.1 eq). Stir for 30 minutes at room temperature.
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Reduction: Add STAB (1.5 eq) portion-wise. Stir the suspension overnight under an inert atmosphere.
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Isolation: Quench the reaction with saturated NaHCO3. Extract with Dichloromethane (DCM), wash with brine, dry over MgSO4, and purify via flash chromatography.
Pharmacological Applications: EP4 Receptor Antagonism
The 6-azaspiro[1]octane-5-carboxylic acid scaffold is the critical pharmacophore backbone in a novel class of Prostaglandin E2 receptor 4 (EP4) antagonists. A prominent example is (R)-4-(1-(6-(4-(trifluoromethyl)benzyl)-6-azaspiro[1]octane-5-carboxamido)cyclopropyl)benzoic acid , developed by Rottapharm Biotech [5].
Mechanism of Action
The EP4 receptor is a Gs-coupled GPCR. When PGE2 binds, it stimulates adenylate cyclase, raising intracellular cAMP levels and activating Protein Kinase A (PKA).
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In Oncology: Tumor-derived PGE2 uses the EP4 pathway to suppress the cytotoxic activity of T-cells and natural killer (NK) cells. EP4 antagonists reverse this immune evasion and are currently being evaluated in combination with immune checkpoint inhibitors [6].
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In Heterotopic Ossification (HO): Aberrant EP4 signaling in osteoblasts drives the pathological formation of extra-skeletal bone following trauma or surgery. The spirocyclic EP4 antagonist effectively blocks this hyperproliferation, offering a targeted preventative therapy for HO [5].
Figure 2: PGE2/EP4 signaling pathway and the pharmacological intervention point.
The rigid spirocyclic core forces the N-benzyl group and the C-terminal cyclopropyl-benzoic acid into a highly specific spatial orientation that perfectly complements the hydrophobic pockets of the EP4 receptor, yielding sub-nanomolar binding affinities that flexible linear analogs cannot achieve.
References
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Justia Patents. (2025). Patents Assigned to Rottapharm Biotech S.r.l. Retrieved from [Link]
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World Intellectual Property Organization. (2021). WO/2021/105419: (R)-4-(1-(6-(4-(TRIFLUOROMETHYL)BENZYL)-6-AZASPIRO[1]OCTANE-5-CARBOXAMIDO)-CYCLOPROPYL) BENZOIC ACID OR ITS SALT ALSO IN POLYMORPHIC FORM A FOR USE IN THE PREVENTION OF HETEROTOPIC OSSIFICATION. Retrieved from[Link]
- Google Patents. (2013). WO2013004290A1 - Cyclic amine derivatives as ep4 receptor antagonists.
